molecular formula C9H11ClN2O B14834210 5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine

5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine

Cat. No.: B14834210
M. Wt: 198.65 g/mol
InChI Key: ZBSGIRGRFZFGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of a chloro group at the 5th position, a cyclopropoxy group at the 3rd position, and an N-methyl group attached to the pyridin-2-amine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridin-2-amine and cyclopropyl alcohol.

    Cyclopropylation: The cyclopropylation of 5-chloropyridin-2-amine is achieved using cyclopropyl alcohol in the presence of a suitable base and a catalyst under reflux conditions.

    N-Methylation: The N-methylation of the resulting intermediate is carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridin-2-amine derivatives.

Scientific Research Applications

5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-cyclopropoxy-N-methylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

5-chloro-3-cyclopropyloxy-N-methylpyridin-2-amine

InChI

InChI=1S/C9H11ClN2O/c1-11-9-8(13-7-2-3-7)4-6(10)5-12-9/h4-5,7H,2-3H2,1H3,(H,11,12)

InChI Key

ZBSGIRGRFZFGDN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.